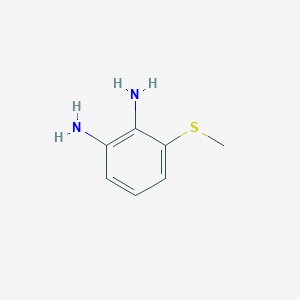![molecular formula C13H10O3 B13142411 2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)
2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with a biphenyl structure, featuring two hydroxyl groups and an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives.
Hydroxylation: Introduction of hydroxyl groups at the 2 and 5 positions of the biphenyl ring.
Formylation: Introduction of an aldehyde group at the 4 position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-Dihydroxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with the hydroxyl and aldehyde groups.
Pathways Involved: The compound can modulate oxidative stress pathways and enzyme activities, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups at the 2 and 2’ positions.
4,4’-Dihydroxybiphenyl: Hydroxyl groups at the 4 and 4’ positions.
2,5-Dihydroxyterephthalic acid: Similar biphenyl structure with carboxylic acid groups instead of an aldehyde.
Propriétés
Formule moléculaire |
C13H10O3 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2,5-dihydroxy-4-phenylbenzaldehyde |
InChI |
InChI=1S/C13H10O3/c14-8-10-6-13(16)11(7-12(10)15)9-4-2-1-3-5-9/h1-8,15-16H |
Clé InChI |
OENVITOVPOOLJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C(=C2)O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


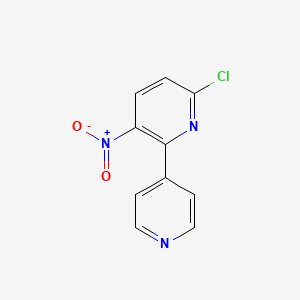
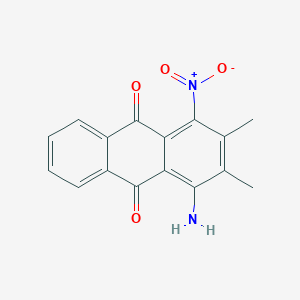
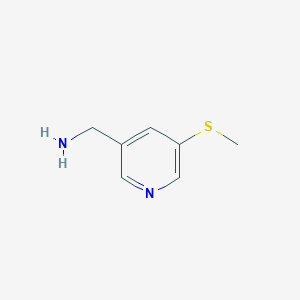
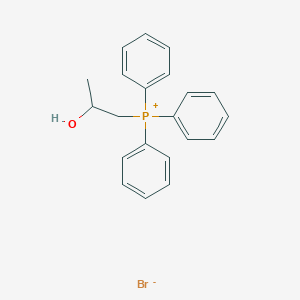

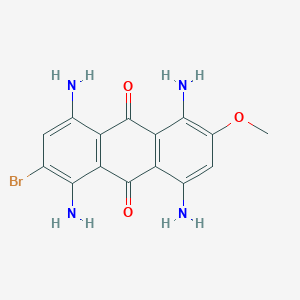
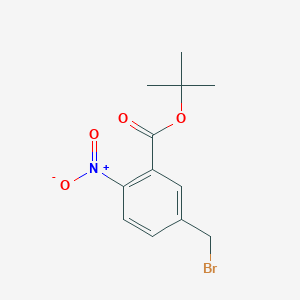

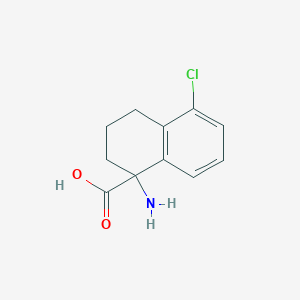
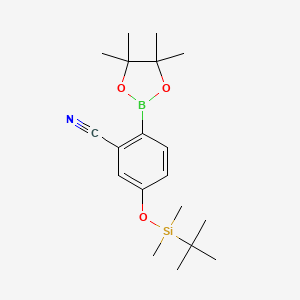
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
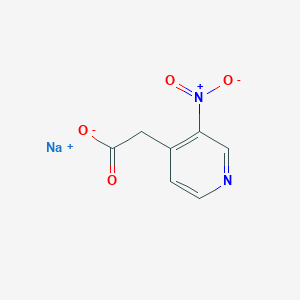
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
